![molecular formula C9H12ClNO2 B2786369 3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride CAS No. 2230911-95-0](/img/structure/B2786369.png)
3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride
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Overview
Description
3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride, also known as ADHC hydrochloride, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of coumarin derivatives and has a molecular formula of C10H12ClNO2.
Mechanism of Action
Target of Action
It’s worth noting that coumarin derivatives, which this compound is a part of, have been extensively studied for their biological properties . They have been found to interact with a variety of targets, including anti-coagulants, anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Mode of Action
Coumarin derivatives have been shown to interact with their targets in a variety of ways . For instance, they can inhibit enzymes, interact with receptors, or interfere with cellular processes . The exact mode of action would depend on the specific target and the biochemical context.
Biochemical Pathways
Given the wide range of biological activities associated with coumarin derivatives, it’s likely that multiple pathways could be affected . These could include pathways related to inflammation, cancer, microbial infection, and more .
Result of Action
Based on the known activities of coumarin derivatives, it’s likely that this compound could have a variety of effects, such as inhibiting enzyme activity, modulating receptor signaling, or interfering with cellular processes .
Advantages and Limitations for Lab Experiments
The advantages of using 3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride hydrochloride in lab experiments include its relatively low cost, ease of synthesis, and well-established safety profile. However, its limitations include poor solubility in water and limited bioavailability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the research on 3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride hydrochloride. One potential area of investigation is the development of more efficient synthesis methods to improve its yield and purity. Another area of interest is the optimization of its pharmacokinetic properties to enhance its bioavailability and efficacy in vivo. Additionally, further studies are needed to elucidate its mechanism of action and explore its potential therapeutic applications in other diseases beyond neurodegenerative disorders.
In conclusion, this compound hydrochloride is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a valuable candidate for further research and development.
Synthesis Methods
The synthesis of 3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride hydrochloride involves the reaction between 3-acetyl-4-hydroxy coumarin and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride in a pure form.
Scientific Research Applications
3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-7-3-6-1-2-8(11)4-9(6)12-5-7;/h1-2,4,7,11H,3,5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGYIXCYXBXAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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